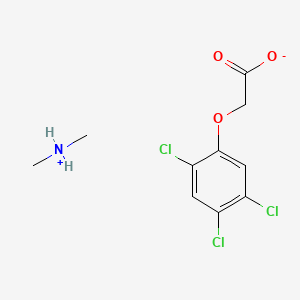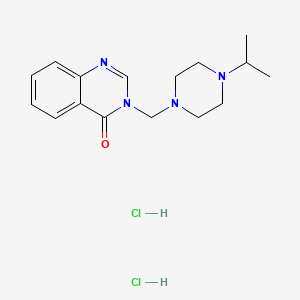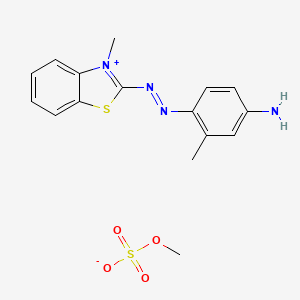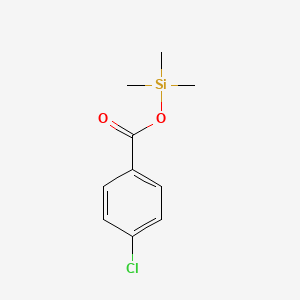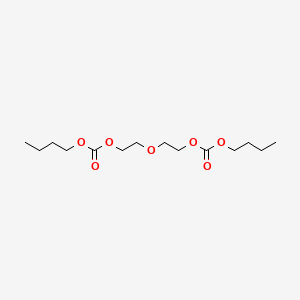
Butyl diglycol carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol bis(butyl carbonate) is an organic compound with the chemical formula C14H26O7. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Méthodes De Préparation
Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:
Transesterification: This compound can react with other alcohols in the presence of a catalyst to form different esters.
Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethylene glycol bis(butyl carbonate) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.
Comparaison Avec Des Composés Similaires
Diethylene glycol bis(butyl carbonate) can be compared with other similar compounds such as:
Diethylene glycol: A simpler glycol with similar solvent properties but lacking the carbonate groups.
Ethylene glycol bis(butyl carbonate): A related compound with slightly different chemical properties due to the presence of ethylene glycol instead of diethylene glycol.
Triethylene glycol bis(butyl carbonate): A more complex glycol with additional ethylene glycol units, offering different physical and chemical properties.
Diethylene glycol bis(butyl carbonate) is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
73454-84-9 |
|---|---|
Formule moléculaire |
C14H26O7 |
Poids moléculaire |
306.35 g/mol |
Nom IUPAC |
2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate |
InChI |
InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
WSMYBZZUAFRRBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCCOCCOC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


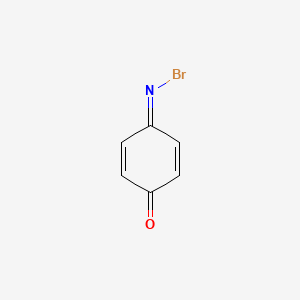
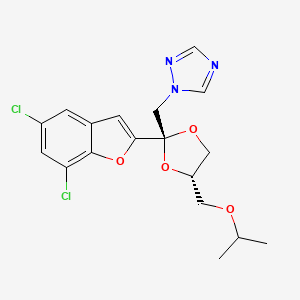
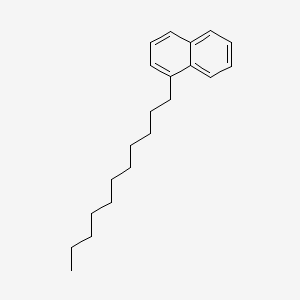
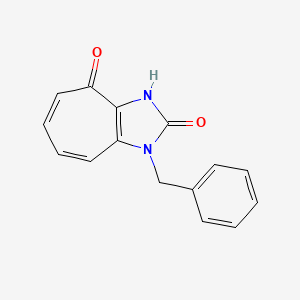
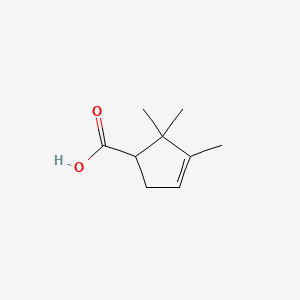
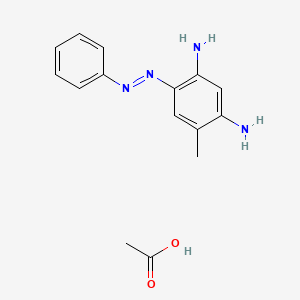
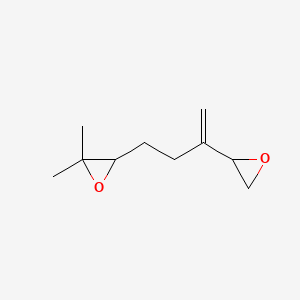
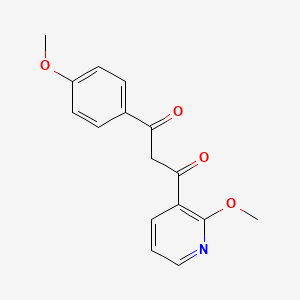
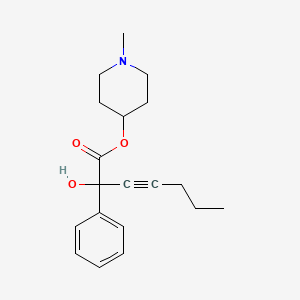
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
